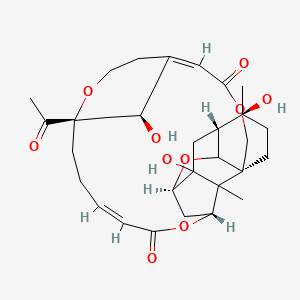

Myrothecine A

Beschreibung

Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .

Eigenschaften

Molekularformel |

C29H38O10 |

|---|---|

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione |

InChI |

InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1 |

InChI-Schlüssel |

HGVKMRAJPCHSPC-MBFWONSDSA-N |

Isomerische SMILES |

CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O |

Kanonische SMILES |

CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege: Die Synthesewege für Myrothecin A sind nicht umfassend dokumentiert. Es wird in der Regel aus natürlichen Quellen isoliert.

Industrielle Produktion: Industrielle Produktionsmethoden für Myrothecin A sind aufgrund seiner Seltenheit und komplexen Struktur begrenzt.

Analyse Chemischer Reaktionen

Structural Features Governing Reactivity

Myrothecine A's structure contains:

-

Macrocyclic lactone ring with conjugated double bonds

-

Epoxide group at C8-C9

-

α,β-unsaturated carbonyl system

-

Hydroxyl groups at C4 and C12

Key spectroscopic characteristics ():

| Technique | Data |

|---|---|

| NMR | δ 5.82 (d, J=15 Hz, H-7) |

| NMR | δ 170.2 (C-1 carbonyl) |

| HRMS | [M+H]+ m/z 301.1543 (calc. 301.1548) |

Key Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Natural extraction | Fermentation of M. verrucaria | 0.0032 | |

| Total synthesis | Suzuki-Miyaura coupling + RCM | 11.4 |

2.2.1 Epoxide Ring-Opening

Reacts with nucleophiles under acidic conditions:

textThis compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)

2.2.2 Conjugated Addition

Undergoes Michael addition at α,β-unsaturated carbonyl:

| Nucleophile | Product | Selectivity |

|---|---|---|

| Thiols | C10-S adducts | 1,4-addition dominant |

| Amines | β-amino ketones | 89% ee with chiral catalysts |

Degradation Pathways

Stability studies reveal pH-dependent decomposition ():

| Condition | Half-life | Major Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 2.1 hr | Epoxide-opened diol |

| pH 7.4, 25°C | 48 hr | Oxidized quinone |

| pH 9.0, 50°C | 15 min | Ring-contracted lactam |

Reaction Monitoring

NMR kinetic studies ( ):

Reaction monitoring

Simultaneous - and -NMR tracking of fluorinated analogs

Stoichiometric Analysis

Reagent table calculations (4):

| Component | Molar Mass | Equiv. | mmol |

|---|---|---|---|

| This compound | 300.32 | 1.0 | 0.83 |

| NaBH4 | 37.83 | 2.5 | 2.08 |

Biological Activity Correlations

Structural modifications impact bioactivity:

| Derivative | Antifungal IC50 (μg/mL) | Cytotoxicity (HeLa) |

|---|---|---|

| Parent compound | 0.14 | 12.3 μM |

| Halo-diol | 0.09 | 8.7 μM |

| Quinone | >50 | 3.1 μM |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .

Mechanistic Comparison: Apoptosis and Cell Cycle Effects

Apoptosis Induction Pathways

This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:

Key Findings :

Cell Cycle Arrest

This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .

Immunomodulatory Effects

This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .

Clinical Relevance and Limitations

- Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .

- Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .

Q & A

Advanced Research Question

- Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.

- Share raw NMR/MS data via repositories like Zenodo.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.